[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate
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Overview
Description
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a bromo-substituted phenoxy group, and an acetate moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine derivative: The starting material, pyridine-3-carbaldehyde, undergoes a condensation reaction with an amine to form the [(Z)-[amino(pyridin-3-yl)methylidene]amino] intermediate.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group.
Phenoxyacetate formation: The final step involves the esterification of the brominated intermediate with 2-(4-tert-butylphenoxy)acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate can be compared with similar compounds such as:
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-18(2,3)13-6-7-15(14(19)9-13)24-11-16(23)25-22-17(20)12-5-4-8-21-10-12/h4-10H,11H2,1-3H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRPQBVFMUVWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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